molecular formula C9H11N5S B1483892 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide CAS No. 2090951-57-6

2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide

Cat. No.: B1483892
CAS No.: 2090951-57-6
M. Wt: 221.28 g/mol
InChI Key: FKDIIUIBCNNBHR-UHFFFAOYSA-N
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Description

2-(5-Amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, attached to the pyrazole core. The presence of both pyrazole and thiophene rings makes it a valuable compound in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

  • Introduction of the Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce nitro groups to amino groups.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) and various alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Amino derivatives.

  • Substitution Products: Derivatives with different functional groups introduced at specific positions.

Scientific Research Applications

2-(5-Amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid: Another thiophene derivative with potential biological activity.

  • 5-[(Thiophen-3-yl)amino]-1,2,4-triazines:

Uniqueness: 2-(5-Amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide stands out due to its unique combination of pyrazole and thiophene rings, which provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(5-amino-3-thiophen-3-ylpyrazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5S/c10-8(11)4-14-9(12)3-7(13-14)6-1-2-15-5-6/h1-3,5H,4,12H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDIIUIBCNNBHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C(=C2)N)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide
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2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide
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2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide
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2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide

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